molecular formula C27H36O7 B13393895 21-(Acetyloxy)-11-hydroxy-6-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate

21-(Acetyloxy)-11-hydroxy-6-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate

Cat. No.: B13393895
M. Wt: 472.6 g/mol
InChI Key: DALKLAYLIPSCQL-UHFFFAOYSA-N
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Description

21-(Acetyloxy)-11-hydroxy-6-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate is a synthetic steroid compound. It is structurally related to corticosteroids and is used in various pharmaceutical applications. This compound is known for its anti-inflammatory and immunosuppressive properties, making it valuable in treating conditions such as asthma, allergic reactions, and certain autoimmune diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 21-(Acetyloxy)-11-hydroxy-6-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate involves multiple steps, starting from a suitable steroid precursorThe reaction conditions typically include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization and chromatography to remove impurities and obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

21-(Acetyloxy)-11-hydroxy-6-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

21-(Acetyloxy)-11-hydroxy-6-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 21-(Acetyloxy)-11-hydroxy-6-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate involves binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory cytokines and the inhibition of immune cell activation. The compound’s anti-inflammatory effects are mediated through the inhibition of nuclear factor-kappa B (NF-κB) and other pro-inflammatory transcription factors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

21-(Acetyloxy)-11-hydroxy-6-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate is unique due to its specific structural modifications, which enhance its stability and bioavailability compared to other corticosteroids. Its acetoxy and propanoate groups contribute to its prolonged duration of action and improved therapeutic efficacy .

Properties

IUPAC Name

[17-(2-acetyloxyacetyl)-11-hydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36O7/c1-6-23(32)34-27(22(31)14-33-16(3)28)10-8-19-18-11-15(2)20-12-17(29)7-9-25(20,4)24(18)21(30)13-26(19,27)5/h7,9,12,15,18-19,21,24,30H,6,8,10-11,13-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALKLAYLIPSCQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1(CCC2C1(CC(C3C2CC(C4=CC(=O)C=CC34C)C)O)C)C(=O)COC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90861086
Record name 21-(Acetyloxy)-11-hydroxy-6-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90861086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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